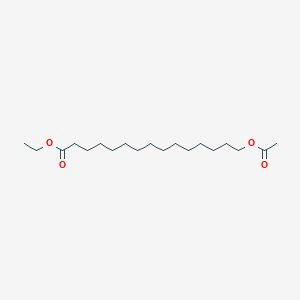

2-(2-Hydroxyethoxy)ethanol;2-hydroxyethyl prop-2-enoate;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane;oxepan-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

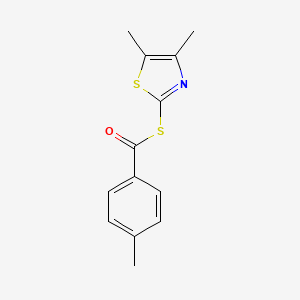

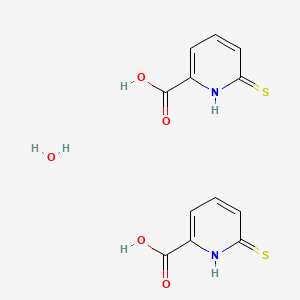

The compound “2-(2-Hydroxyethoxy)ethanol; 2-hydroxyethyl prop-2-enoate; 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane; oxepan-2-one” is a complex mixture of four distinct chemical entities, each with unique properties and applications. These compounds are used in various industrial, chemical, and scientific research applications due to their distinct chemical structures and reactivity.

Méthodes De Préparation

2-(2-Hydroxyethoxy)ethanol: The reaction is carried out under controlled conditions to ensure the desired product is obtained .

2-Hydroxyethyl prop-2-enoate: The crude product is then purified through distillation .

5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane: The reaction is carried out under controlled conditions to ensure the formation of the desired diisocyanate .

Oxepan-2-one: The reaction yields epsilon-caprolactone, which is then purified for use .

Analyse Des Réactions Chimiques

2-(2-Hydroxyethoxy)ethanol: This compound undergoes esterification and etherification reactions. It reacts with acids to form esters and with alkyl halides to form ethers .

2-Hydroxyethyl prop-2-enoate: 2-Hydroxyethyl prop-2-enoate undergoes polymerization reactions to form polyacrylates. It can also participate in esterification and transesterification reactions .

5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane: This compound reacts with alcohols and amines to form urethanes and ureas, respectively. It is highly reactive due to the presence of isocyanate groups .

Oxepan-2-one: Oxepan-2-one undergoes ring-opening polymerization to form polycaprolactone, a biodegradable polymer. It can also react with nucleophiles to form various derivatives .

Applications De Recherche Scientifique

2-(2-Hydroxyethoxy)ethanol: This compound is used as a solvent, plasticizer, and in the production of resins and polymers. It is also used in the formulation of antifreeze and brake fluids .

2-Hydroxyethyl prop-2-enoate: 2-Hydroxyethyl prop-2-enoate is used in the production of adhesives, coatings, and sealants. It is also used in the synthesis of hydrogels and other polymeric materials .

5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane: This compound is used in the production of polyurethane coatings, adhesives, and elastomers. It is also used in the synthesis of specialty polymers and resins .

Oxepan-2-one: Oxepan-2-one is used in the production of biodegradable polymers, such as polycaprolactone. It is also used in the synthesis of pharmaceuticals and as a monomer in polymer chemistry .

Mécanisme D'action

2-(2-Hydroxyethoxy)ethanol: The mechanism of action of 2-(2-Hydroxyethoxy)ethanol involves its ability to act as a solvent and plasticizer. It interacts with various molecular targets through hydrogen bonding and van der Waals interactions .

2-Hydroxyethyl prop-2-enoate: 2-Hydroxyethyl prop-2-enoate acts as a monomer in polymerization reactions. It forms polymers through free radical polymerization, involving the formation of reactive intermediates that propagate the polymer chain .

5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane: This compound reacts with nucleophiles, such as alcohols and amines, to form urethanes and ureas. The isocyanate groups are highly reactive and form covalent bonds with nucleophiles .

Oxepan-2-one: Oxepan-2-one undergoes ring-opening polymerization to form polycaprolactone. The mechanism involves the nucleophilic attack on the carbonyl carbon, leading to the formation of a polymer chain .

Comparaison Avec Des Composés Similaires

2-(2-Hydroxyethoxy)ethanol: Similar compounds include ethylene glycol and propylene glycol. 2-(2-Hydroxyethoxy)ethanol is unique due to its higher molecular weight and ability to form both esters and ethers .

2-Hydroxyethyl prop-2-enoate: Similar compounds include methyl methacrylate and butyl acrylate. 2-Hydroxyethyl prop-2-enoate is unique due to its hydroxyl group, which allows for additional functionalization .

5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane: Similar compounds include hexamethylene diisocyanate and toluene diisocyanate. This compound is unique due to its cycloaliphatic structure, which provides enhanced UV stability and mechanical properties .

Oxepan-2-one: Similar compounds include lactide and glycolide. Oxepan-2-one is unique due to its ability to form polycaprolactone, a biodegradable polymer with excellent mechanical properties .

Propriétés

Numéro CAS |

72162-39-1 |

|---|---|

Formule moléculaire |

C27H46N2O10 |

Poids moléculaire |

558.7 g/mol |

Nom IUPAC |

2-(2-hydroxyethoxy)ethanol;2-hydroxyethyl prop-2-enoate;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane;oxepan-2-one |

InChI |

InChI=1S/C12H18N2O2.C6H10O2.C5H8O3.C4H10O3/c1-11(2)4-10(14-9-16)5-12(3,6-11)7-13-8-15;7-6-4-2-1-3-5-8-6;1-2-5(7)8-4-3-6;5-1-3-7-4-2-6/h10H,4-7H2,1-3H3;1-5H2;2,6H,1,3-4H2;5-6H,1-4H2 |

Clé InChI |

RZMIWFHYYLEIDD-UHFFFAOYSA-N |

SMILES canonique |

CC1(CC(CC(C1)(C)CN=C=O)N=C=O)C.C=CC(=O)OCCO.C1CCC(=O)OCC1.C(COCCO)O |

Numéros CAS associés |

72162-39-1 71243-87-3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Nitrophenyl)benzo[H]chromen-4-one](/img/structure/B14479081.png)

![2-[2-(Dibutylamino)ethoxy]ethanol;phosphoric acid](/img/structure/B14479089.png)

![N,N'-[(E)-Diazenediyldi(4,1-phenylene)]dioctadecanamide](/img/structure/B14479122.png)